molecular formula C19H20FN5O B7498372 2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile

2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile

货号: B7498372
分子量: 353.4 g/mol
InChI 键: JHZVYBGSCPXOHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile, also known as DFPM or TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in the development and survival of B cells, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. DFPM has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases.

作用机制

2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile exerts its pharmacological effects by irreversibly binding to the cysteine residue of BTK, which is crucial for the activation and signaling of the enzyme. This leads to the inhibition of BTK phosphorylation and downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT and nuclear factor-kappa B (NF-κB) pathways. This results in the suppression of B cell activation, proliferation, and survival, as well as the modulation of immune responses.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK activity, with minimal effects on other kinases, such as Tec and interleukin-2-inducible T cell kinase (ITK). This selectivity reduces the risk of off-target effects and toxicity. This compound has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life, which support its clinical development. In addition, this compound has been well-tolerated in preclinical studies, with no significant adverse effects observed.

实验室实验的优点和局限性

2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for BTK inhibition, which allow for the precise manipulation of B cell signaling pathways. This compound also has a well-defined mechanism of action, which facilitates the interpretation of experimental results. However, this compound has some limitations, such as its irreversible binding to BTK, which may limit its reversibility and require caution in the interpretation of long-term effects. In addition, this compound may not be suitable for all experimental settings, as its effects may vary depending on the cell type, disease model, and experimental conditions.

未来方向

2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases. However, there are several future directions that could further enhance the therapeutic potential of this compound. These include:
1. Combination therapy: this compound may be combined with other anticancer agents, such as immunotherapies, to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker development: Biomarkers that predict the response to this compound and monitor its pharmacodynamic effects could improve patient selection and treatment monitoring.
3. Mechanistic studies: Further mechanistic studies could elucidate the downstream effects of BTK inhibition and identify potential biomarkers of drug efficacy and toxicity.
4. Disease indication expansion: this compound may have potential in other disease indications, such as solid tumors and inflammatory conditions, which could be explored in preclinical and clinical studies.
5. Optimization of dosing and administration: The optimal dosing and administration schedule of this compound may vary depending on the disease indication and patient population, and further optimization could improve its therapeutic index.
In conclusion, this compound is a promising small molecule inhibitor that targets the BTK pathway and has potential therapeutic applications in B cell malignancies and autoimmune diseases. Its selectivity, potency, and favorable pharmacokinetic properties make it a promising candidate for clinical development. Further research is needed to fully elucidate its mechanism of action, optimize its dosing and administration, and explore its potential in other disease indications.

合成方法

2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile can be synthesized through a multistep process involving the coupling of 2-fluoro-6-nitrobenzoic acid with piperazine, followed by the reduction of the nitro group and the introduction of the pyridine-3-carbonyl moiety using dimethylformamide and triethylamine. The final product is obtained through the reaction of the resulting intermediate with 6-fluoropyridine-3-boronic acid in the presence of a palladium catalyst.

科学研究应用

2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation, survival, and migration. This compound has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax, in B cell malignancies. In addition, this compound has demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus nephritis.

属性

IUPAC Name

2-[4-[6-(dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-23(2)18-7-6-14(13-22-18)19(26)25-10-8-24(9-11-25)17-5-3-4-16(20)15(17)12-21/h3-7,13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZVYBGSCPXOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。